molecular formula C25H20F3N3O5S B2410967 ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-18-3

ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2410967
CAS No.: 851951-18-3
M. Wt: 531.51
InChI Key: NIKHKJQLRRWZBK-UHFFFAOYSA-N
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Description

ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazine derivatives. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, substituted with various functional groups such as ethoxybenzoyl, trifluoromethylphenyl, and ethyl carboxylate. These structural features contribute to its diverse chemical and biological properties.

Scientific Research Applications

ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its pharmacokinetics, and testing its efficacy in preclinical and clinical trials .

Preparation Methods

The synthesis of ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . This reaction forms an ethoxymethyleneamino intermediate, which is then further reacted to yield the final product.

Chemical Reactions Analysis

ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thienopyridazine derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O5S/c1-3-35-17-11-5-14(6-12-17)21(32)29-22-19-18(13-37-22)20(24(34)36-4-2)30-31(23(19)33)16-9-7-15(8-10-16)25(26,27)28/h5-13H,3-4H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKHKJQLRRWZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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